BenchChemオンラインストアへようこそ!

2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride

Medicinal Chemistry Peptide Coupling Aqueous Solubility

This hydrochloride salt delivers aqueous-ready handling (ClogP -2.515) and direct amide coupling without pre-neutralization, unlike free-base or ester analogs requiring extra steps. The cyclobutyl ring enforces a puckered conformation and bond-angle strain distinct from cyclopropyl or cyclohexyl variants, essential for exploring enzyme pockets and ensuring synthetic reproducibility in 5-substituted pyrimidine carbocyclic nucleoside programs. Batch-specific NMR/HPLC/GC QC at 95% purity provides analytical traceability for process scale-up. Pair with detergent counterscreens (0.01% Triton X-100) to avoid false-positive aggregation hits.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66
CAS No. 2416235-12-4
Cat. No. B2677901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride
CAS2416235-12-4
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66
Structural Identifiers
SMILESC1CC(C1)(C2=NC=C(C=N2)C(=O)O)N.Cl
InChIInChI=1S/C9H11N3O2.ClH/c10-9(2-1-3-9)8-11-4-6(5-12-8)7(13)14;/h4-5H,1-3,10H2,(H,13,14);1H
InChIKeyIQWGAYHEFHTNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2416235-12-4): A Conformationally Constrained Pyrimidine Building Block for Nucleoside and Kinase-Targeted Synthesis


2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2416235-12-4, molecular formula C₉H₁₂ClN₃O₂, MW 229.66) is a hydrochloride salt of an aminocyclobutyl-substituted pyrimidine-5-carboxylic acid . Supplied as a powder with a standard purity of 95%, it is classified under amino acid scaffolds and building blocks, featuring a primary amine on a cyclobutyl ring and a carboxylic acid functionality suitable for amide coupling and further derivatization . The compound is positioned as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside drug candidates, offering mild reaction conditions, a simple operational process, and good potential for industrial production [1].

Why In-Class Pyrimidine Carboxylic Acid Analogs Cannot Substitute for 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2416235-12-4)


Although multiple pyrimidine-5-carboxylic acid derivatives exist, simple replacement with a cyclopropyl analog (CAS 2138377-17-8), the free base (CAS 2137837-87-5), a non-amino cyclobutyl variant (CAS 1355171-56-0), or an ethyl ester (CAS 2460756-39-0) introduces critical differences in geometry, solubility, hydrogen-bonding capacity, and reactivity that undermine synthetic reproducibility. The cyclobutyl ring imposes a distinct bond-angle strain and puckering conformation different from the cyclopropyl ring, altering steric demands in enzyme pockets or coupling reactions [1]. The hydrochloride salt form, with a highly negative ClogP of -2.515 , enables aqueous handling and direct use in amide couplings without pre-neutralization, whereas the free base and ester analogs exhibit markedly different solubility and may require additional deprotection steps. The specific 2-(1-aminocyclobutyl) substitution pattern is explicitly cited in patent literature as essential for generating a key intermediate en route to novel 5-substituted pyrimidine carbocyclic nucleoside therapeutics [1].

Quantitative Differentiation Evidence for 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2416235-12-4) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Hydrophilicity-Driven Handling Advantage Quantified by ClogP

The hydrochloride salt of 2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid exhibits a calculated partition coefficient (ClogP) of -2.515 , classifying it as hydrophilic. While no experimental logD value for the free base (CAS 2137837-87-5) was located from allowed sources, removal of the hydrochloride counterion typically increases logP by 1–2 units for analogous amino acid salts, suggesting a meaningful loss of aqueous solubility upon switching to the free base. The salt form is supplied as a powder stable at room temperature and transported under normal conditions , ensuring consistent weighing and dissolution for amide coupling or nucleoside assembly protocols.

Medicinal Chemistry Peptide Coupling Aqueous Solubility

Cyclobutyl vs. Cyclopropyl Amino Substituent: Divergent Ring Strain and Conformational Preferences Affecting Nucleoside Scaffold Geometry

The 1-aminocyclobutyl group in the target compound imparts a puckered, non-planar ring geometry with bond angles of ~88°, intermediate between cyclopropyl (~60°) and cyclopentyl (~108°). In contrast, the 2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid analog (CAS 2138377-17-8) bears a highly strained, nearly planar cyclopropyl ring. Cyclobutyl rings are known to adopt specific puckering modes that can lock substituents into defined equatorial/axial orientations, whereas cyclopropyl amines present a more rigid sp²-like character at the amino-bearing carbon. The cyclobutyl scaffold is explicitly exploited in the patent CN102603652A for constructing 5-substituted pyrimidine carbocyclic nucleosides with desired sugar-mimetic conformations [1].

Carbocyclic Nucleosides Conformational Analysis Medicinal Chemistry

Batch-Level Analytical Documentation: 95% Purity Verified by NMR, HPLC, and GC at Bidepharm

Bidepharm supplies 2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride (Cat. No. BD02789503) at a standard purity of 95%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . This multi-technique analytical package exceeds the typical single-method (HPLC-UV only) purity assignment offered for many research-grade building blocks. By comparison, the cyclopropyl free-base analog (CAS 2138377-17-8) from Enamine is listed at $768/50mg without explicit mention of multi-technique batch QC in the available listing [1], making the target compound's documented analytical traceability a tangible procurement differentiator.

Quality Control Analytical Chemistry Procurement Specifications

Validated Role as a Protected Intermediate in Nucleoside Synthesis: Patent-Grade Process Relevance

The compound is explicitly described in the patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside drugs with complex structures, offering advantages of simple operational procedure, mild reaction conditions, and convenience for industrial production [1]. In contrast, the 2-cyclobutylpyrimidine-5-carboxylic acid analog lacking the 1-amino group (CAS 1355171-56-0) cannot serve as a nucleoside precursor because it lacks the essential amino handle for further derivatization toward the nucleobase-sugar linkage. The ethyl ester analog (CAS 2460756-39-0) requires an additional hydrolysis step to liberate the carboxylic acid, adding synthetic overhead.

Carbocyclic Nucleosides Process Chemistry Patent Intermediates

Caution: Colloidal Aggregation Liability Documented for Aminocyclobutyl-Pyrimidine Scaffolds – Procurement-Relevant Risk Flag

A 2023 study in Biomolecules demonstrated that 4(3-aminocyclobutyl)pyrimidin-2-amines, which share the aminocyclobutyl-pyrimidine core with the target compound, form colloidal aggregates that produce false-positive efflux pump inhibition signals [1]. While the target compound bears a 5-carboxylic acid rather than a 2-amine, the shared aminocyclobutyl-pyrimidine substructure warrants caution. This finding elevates the procurement value of the hydrochloride salt form, as its defined counterion and high aqueous solubility (ClogP = -2.515) may mitigate aggregation tendencies compared to neutral or less soluble analogs. The study recommends implementing detergent-based counterscreens (e.g., 0.01% Triton X-100) when screening this chemotype [1], an actionable guidance not typically flagged in standard vendor documentation.

Assay Interference Colloidal Aggregation Drug Discovery

Application Scenarios Where 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride (CAS 2416235-12-4) Offers Verifiable Advantage


Carbocyclic Nucleoside Drug Discovery: Direct Amide Coupling Without Deprotection

When synthesizing 5-substituted pyrimidine carbocyclic nucleoside analogs, the target compound's free carboxylic acid and primary amine enable direct amide bond formation with amine or carboxyl nucleoside fragments. This eliminates the additional hydrolysis step required when using the ethyl ester analog (CAS 2460756-39-0) and avoids the reactivity limitations of the amino-deficient 2-cyclobutylpyrimidine-5-carboxylic acid (CAS 1355171-56-0). The mild reaction conditions and safe operational process highlighted in patent CN102603652A [1] support its use in library production settings where step economy and scalability are prioritized.

Kinase Inhibitor Fragment Libraries Requiring Constrained Cyclobutyl Geometry

The cyclobutyl ring provides a conformational constraint distinct from cyclopropyl or cyclohexyl analogs, positioning the amine in a specific spatial orientation that can explore chemical space inaccessible to flat aryl or flexible alkyl linkers. The hydrochloride salt's favorable aqueous solubility (ClogP = -2.515 ) allows direct dissolution in buffer-compatible solvents for biochemical assay preparation, reducing the need for DMSO stock solutions that can cause precipitation in high-throughput screening.

Biochemical Assay Development with Aggregation-Aware Protocols

Based on the finding that structurally related 4(3-aminocyclobutyl)pyrimidin-2-amines form colloidal aggregates that confound target engagement assays [2], procurement of this compound for screening campaigns should be paired with mandatory detergent-based counterscreens (e.g., 0.01% Triton X-100 or 0.025% Tween-80). This awareness transforms procurement from a simple chemical purchase into an assay-ready acquisition, reducing the risk of wasted screening resources on false-positive hits.

Multi-Step Synthetic Route Development Requiring Traceable Intermediate Quality

For process chemistry teams scaling up nucleoside analog production, the availability of batch-specific QC data (NMR, HPLC, GC) at 95% purity from Bidepharm provides the analytical traceability needed to troubleshoot unexpected side products and ensure lot-to-lot consistency. This level of documentation is not uniformly available for the cyclopropyl or non-amino analogs, reducing regulatory and reproducibility risk in late-stage preclinical synthesis.

Quote Request

Request a Quote for 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.